DSPE-PEG-Amine MW 2000 chemical structure and properties
DSPE-PEG-Amine MW 2000 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine MW 2000), a critical component in advanced drug delivery systems. This document outlines its chemical structure, physicochemical properties, and its role in the formulation of nanoparticles, with a focus on liposomes. Detailed experimental protocols and characterization data are also presented to assist researchers in their drug development endeavors.
Core Concepts: Chemical Structure and Properties
DSPE-PEG-Amine MW 2000 is a bifunctional lipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 2000 Daltons, and a terminal primary amine group (-NH2).[1] This amphipathic nature is fundamental to its self-assembly in aqueous environments and its utility in drug delivery.[2]
The DSPE moiety provides a stable anchor within the lipid bilayer of nanoparticles, such as liposomes.[1][3] The PEG linker creates a hydrophilic corona on the nanoparticle surface, which imparts a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time in the bloodstream.[1][4] The terminal amine group serves as a reactive handle for the covalent conjugation of various molecules, including targeting ligands (antibodies, peptides), imaging agents, and drugs.[1][3]
A visual representation of the chemical structure is provided below:
Caption: Schematic of DSPE-PEG-Amine MW 2000 structure.
Physicochemical Properties
The key physicochemical properties of DSPE-PEG-Amine MW 2000 are summarized in the table below. These properties are crucial for its handling, formulation, and in vivo behavior.
| Property | Value | Reference(s) |
| Synonyms | DSPE-PEG2000-NH2, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium or sodium salt) | [2][3][5] |
| CAS Number | 474922-26-4 | [5][6] |
| Average Molecular Weight | ~2800 g/mol (DSPE: ~748 g/mol + PEG: ~2000 g/mol + linker/amine) The exact weight can vary due to the polydispersity of PEG.[3] | [3] |
| Molecular Formula | C132H266N3O54P (average, may vary based on PEG polydispersity and salt form) | [3] |
| Purity | Typically >95% | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol. Soluble in aqueous solutions, forming micelles. | [2][3] |
| Storage Conditions | -20°C in a dry environment, protected from light. | [3][6] |
Role in Nanoparticle Formulation and Drug Delivery
DSPE-PEG-Amine MW 2000 is a versatile excipient for the formulation of various nanoparticles, most notably liposomes and polymeric micelles. Its incorporation into these systems offers several advantages:
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Prolonged Circulation: The PEG chains form a hydration layer that sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system and extending the nanoparticle's half-life in the bloodstream.[1][4]
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Enhanced Stability: The PEG layer also prevents aggregation and increases the colloidal stability of the nanoparticle formulation.[5]
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Active Targeting: The terminal amine group provides a conjugation site for targeting moieties. This allows for the specific delivery of therapeutic payloads to diseased tissues or cells, enhancing efficacy and reducing off-target toxicity.[1][3]
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Improved Drug Solubility: The amphipathic nature of DSPE-PEG-Amine allows for the encapsulation of hydrophobic drugs within the core of micelles or the lipid bilayer of liposomes, improving their solubility in aqueous environments.[6]
The following diagram illustrates the general workflow for the preparation of targeted liposomes using DSPE-PEG-Amine MW 2000.
Caption: A generalized workflow for creating targeted liposomes.
Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of liposomes incorporating DSPE-PEG-Amine MW 2000.
Liposome Preparation via Thin-Film Hydration
This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
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1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
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Cholesterol
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DSPE-PEG-Amine MW 2000
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Chloroform
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Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Rotary evaporator
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Water bath
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Liposome extruder
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Polycarbonate membranes (e.g., 100 nm pore size)
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Gas-tight syringes
Procedure:
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Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG-Amine in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine). Ensure complete dissolution to form a clear solution.
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Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C). A thin, uniform lipid film should form on the inner surface of the flask.
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Film Hydration: Hydrate the lipid film with the chosen aqueous buffer by rotating the flask in a water bath set above the lipid phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).
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Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11-21) is recommended. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
Characterization of Liposomes
Particle Size and Zeta Potential:
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Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential of the liposomal formulation.
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Procedure: Dilute the liposome suspension in the appropriate buffer to a suitable concentration. Analyze the sample using a DLS instrument.
Encapsulation Efficiency:
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Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.
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Procedure:
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Separate the free drug from the liposome formulation using techniques like size exclusion chromatography or dialysis.
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Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.
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Quantify the drug concentration in the disrupted liposome fraction using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).
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Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100.
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Quantitative Data
The following tables summarize typical quantitative data for nanoparticles formulated with DSPE-PEG-Amine MW 2000.
Table 1: Physicochemical Characterization of DSPE-PEG2000 Containing Nanoparticles
| Parameter | Typical Value Range | Method | Reference(s) |
| Particle Size (Z-average) | 50 - 150 nm | DLS | [1] |
| Polydispersity Index (PDI) | < 0.2 | DLS | [1] |
| Zeta Potential | -5 to -15 mV | DLS | [1] |
Note: These values can vary significantly depending on the full lipid composition, drug loading, and preparation method.
Role in Biological Pathways
DSPE-PEG-Amine MW 2000 is a delivery vehicle and is not known to directly interact with or modulate specific signaling pathways. Its primary role is to ensure the stable encapsulation and delivery of a therapeutic agent to its target site. Once the nanoparticle reaches the target cell and releases its payload, the active pharmaceutical ingredient (API) can then exert its effect on the relevant biological pathways.
The diagram below illustrates the conceptual relationship between a DSPE-PEG-Amine-based nanoparticle, its therapeutic payload, and the downstream effect on a cellular signaling pathway.
Caption: DSPE-PEG-Amine nanoparticles deliver APIs to modulate pathways.
Conclusion
DSPE-PEG-Amine MW 2000 is an indispensable tool in the field of nanomedicine, enabling the development of sophisticated drug delivery systems. Its unique tripartite structure provides stability, prolonged circulation, and a platform for targeted delivery. A thorough understanding of its properties and the methodologies for its use in nanoparticle formulation, as outlined in this guide, is essential for researchers aiming to advance the next generation of targeted therapeutics.
